[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269225-18-4
VCID: VC2999614
InChI: InChI=1S/C8H13N3O.ClH/c9-5-7-10-8(12-11-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H
SMILES: C1CCC(C1)C2=NC(=NO2)CN.Cl
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol

[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride

CAS No.: 1269225-18-4

Cat. No.: VC2999614

Molecular Formula: C8H14ClN3O

Molecular Weight: 203.67 g/mol

* For research use only. Not for human or veterinary use.

[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride - 1269225-18-4

Specification

CAS No. 1269225-18-4
Molecular Formula C8H14ClN3O
Molecular Weight 203.67 g/mol
IUPAC Name (5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H13N3O.ClH/c9-5-7-10-8(12-11-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H
Standard InChI Key BKUNJLWWGVWHOX-UHFFFAOYSA-N
SMILES C1CCC(C1)C2=NC(=NO2)CN.Cl
Canonical SMILES C1CCC(C1)C2=NC(=NO2)CN.Cl

Introduction

Chemical Properties and Structure

[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride is characterized by a 1,2,4-oxadiazole core with a cyclopentyl substituent at the 5-position and an aminomethyl group at the 3-position, presented as a hydrochloride salt. The compound exhibits specific physicochemical properties that make it valuable for various applications in medicinal chemistry and materials science.

Physical and Chemical Identifiers

The compound is identified by several key parameters which are summarized in Table 1:

ParameterValue
CAS Number1269225-18-4
Molecular FormulaC8H14ClN3O
Average Mass203.670 Da
Monoisotopic Mass203.082540 Da
ChemSpider ID29423849
Alternative Names(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

The 1,2,4-oxadiazole ring in this compound is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom in a specific arrangement . This ring system contributes significantly to the compound's chemical reactivity and biological properties.

Structural Features

The compound contains several functional groups that determine its chemical behavior:

  • The 1,2,4-oxadiazole core: A five-membered heterocyclic ring with oxygen at position 1 and nitrogen atoms at positions 2 and 4.

  • Cyclopentyl group: A five-membered carbocyclic ring attached at the 5-position of the oxadiazole.

  • Aminomethyl group: A primary amine attached to a methylene linker at the 3-position of the oxadiazole.

  • Hydrochloride salt: The amine group is protonated and exists as a salt with chloride counterion .

Biological Activities and Applications

[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride, as a member of the oxadiazole class, possesses potential biological activities that make it relevant for various applications in pharmaceutical research and development.

Applications in Drug Discovery

The oxadiazole ring system has gained prominence in medicinal chemistry due to its diverse biological activities and favorable drug-like properties. The applications of oxadiazole derivatives, including compounds like [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride, in drug discovery include:

  • Pharmaceutical Development: Oxadiazole-containing compounds are explored as potential candidates for various therapeutic applications, particularly in developing novel pharmaceuticals targeting specific biological pathways .

  • Agrochemical Research: The unique properties of oxadiazole derivatives make them valuable in agrochemical research for developing new pesticides and herbicides .

  • Materials Science: Beyond biological applications, oxadiazole derivatives find use in materials science due to their specific physicochemical properties .

Analytical Methods for Characterization

Various analytical methods are employed for the characterization and quality assessment of [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride and related compounds.

Spectroscopic Methods

Spectroscopic techniques play a crucial role in the structural elucidation and purity assessment of oxadiazole derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the structure of oxadiazole derivatives.

    • In related compounds, the oxadiazole carbons typically appear around 160-170 ppm in the ¹³C-NMR spectrum .

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy helps identify specific functional groups in the compound.

    • For similar amino-substituted oxadiazoles, characteristic bands attributed to νNH are observed at 3200–3400 cm⁻¹ .

Chromatographic Methods

Chromatographic techniques are employed for purity assessment and separation of oxadiazole derivatives:

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC methods, particularly reverse-phase HPLC coupled with diode array detection (RP-HPLC-DAD), have been developed for the analysis of oxadiazole derivatives .

    • These methods offer reliable, economical, and reproducible techniques for quality control of oxadiazole compounds.

Comparative Analysis with Similar Compounds

To better understand the properties and potential applications of [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride, it is valuable to compare it with structurally related compounds.

Comparison with Other 1,2,4-Oxadiazole Derivatives

Table 2 presents a comparison of [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride with related oxadiazole derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochlorideC8H14ClN3O203.67Cyclopentyl group at 5-position
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochlorideC4H8ClN3O149.58Methyl group at 5-position instead of cyclopentyl
5-(Aminomethyl)-1,3,4-oxadiazol-2-amine dihydrochlorideC3H8Cl2N4O187.03Different oxadiazole isomer (1,3,4 vs. 1,2,4)

The presence of the cyclopentyl group in [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride significantly affects its lipophilicity and potentially its biological activity profile compared to smaller alkyl-substituted analogues such as the methyl derivative .

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for drug development and optimization. For oxadiazole derivatives, several structural features influence their biological activities:

  • Substituents at 3- and 5-positions: The nature of substituents at these positions significantly affects the biological activity profile of oxadiazole derivatives.

  • Ring System: The specific oxadiazole isomer (1,2,4-oxadiazole vs. 1,3,4-oxadiazole) influences the compound's electronic properties and biological interactions.

  • Salt Form: The hydrochloride salt form, as in [(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride, affects solubility and bioavailability compared to the free base .

SupplierCatalog NumberPurityAvailable Packaging
CymitQuimica10-F35948695.0%1g
Fluorochem35948695%1g, 5g
ChemBridge Corporation---

The compound is typically available at a purity of approximately 95% and in packaging sizes of 1g or 5g, suitable for laboratory research applications .

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